molecular formula C7H9Cl2NO B8027608 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride

Cat. No.: B8027608
M. Wt: 194.06 g/mol
InChI Key: FPQAIZRGSCDWLG-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is a pyridine derivative with the molecular formula C7H9Cl2NO. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of anti-ulcerative agents and other medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride typically involves the chlorination of 3-methoxy-2-methylpyridine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The resulting 4-chloro-3-methoxy-2-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Employed in the development of anti-ulcerative agents and other therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an anti-ulcerative agent, it is believed to inhibit the secretion of gastric acid by blocking histamine H2 receptors on the parietal cells of the stomach. This reduces the production of stomach acid, thereby alleviating symptoms of ulcers and gastroesophageal reflux disease (GERD) .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride
  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
  • 4-Chloro-3-methoxy-2-methylpyridine

Uniqueness

4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and stability, making it valuable in pharmaceutical synthesis .

Properties

IUPAC Name

4-chloro-3-methoxy-2-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-5-7(10-2)6(8)3-4-9-5;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAIZRGSCDWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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